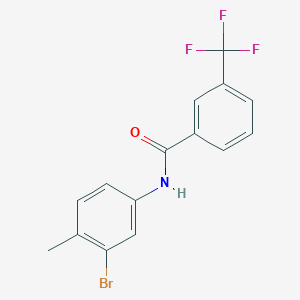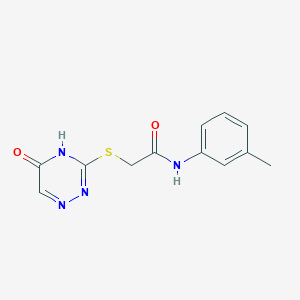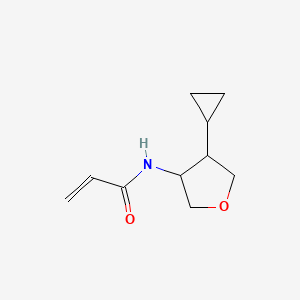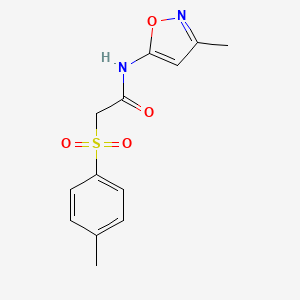
N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide
概要
説明
N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide typically involves the following steps:
Amidation: The formation of the benzamide structure by reacting the brominated aromatic compound with 3-(trifluoromethyl)benzoic acid or its derivatives.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: For studying the effects of trifluoromethyl and bromine substituents on biological activity.
Medicine: Potential use in drug design and development due to its unique chemical properties.
Industry: As a precursor for the production of specialty chemicals.
作用機序
The mechanism of action of N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the bromine atom can participate in halogen bonding interactions.
類似化合物との比較
Similar Compounds
N-(4-Bromo-3-Methylphenyl)-3-(Trifluoromethyl)Benzamide: Similar structure with different bromine and methyl positions.
N-(3-Bromo-4-Methylphenyl)-4-(Trifluoromethyl)Benzamide: Similar structure with different trifluoromethyl position.
Uniqueness
N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide is unique due to the specific positions of the bromine, methyl, and trifluoromethyl groups, which can influence its chemical reactivity and biological activity differently compared to its analogs.
特性
IUPAC Name |
N-(3-bromo-4-methylphenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF3NO/c1-9-5-6-12(8-13(9)16)20-14(21)10-3-2-4-11(7-10)15(17,18)19/h2-8H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGHVZXTVRPHEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2870996.png)
![N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2870997.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,6-difluorophenyl)methanone](/img/structure/B2871000.png)
![8-[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2871001.png)

![5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]furan-2-carboxamide](/img/structure/B2871003.png)


![2-[5-(4-Chlorophenyl)tetrazol-2-yl]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2871007.png)

![2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2871009.png)

![2-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2871015.png)
